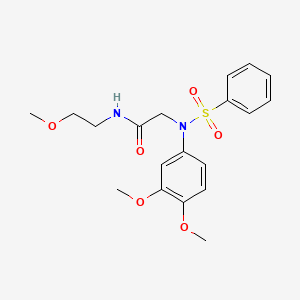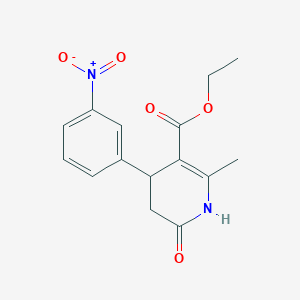![molecular formula C21H22N2 B5118771 3-[1-(2-naphthylmethyl)-2-piperidinyl]pyridine](/img/structure/B5118771.png)
3-[1-(2-naphthylmethyl)-2-piperidinyl]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[1-(2-naphthylmethyl)-2-piperidinyl]pyridine, also known as NAP, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic properties. NAP is a member of the family of pyridine-based compounds that have been extensively studied for their biological activities.
作用机制
The mechanism of action of 3-[1-(2-naphthylmethyl)-2-piperidinyl]pyridine is not fully understood, but it is believed to involve multiple pathways. 3-[1-(2-naphthylmethyl)-2-piperidinyl]pyridine has been shown to inhibit the formation of beta-amyloid plaques, which are a hallmark of Alzheimer's disease. 3-[1-(2-naphthylmethyl)-2-piperidinyl]pyridine also modulates the activity of various neurotransmitters, such as acetylcholine, dopamine, and glutamate, which are involved in cognitive function and memory. 3-[1-(2-naphthylmethyl)-2-piperidinyl]pyridine has also been shown to activate various signaling pathways that promote cell survival and reduce inflammation.
Biochemical and Physiological Effects:
3-[1-(2-naphthylmethyl)-2-piperidinyl]pyridine has been shown to have various biochemical and physiological effects. 3-[1-(2-naphthylmethyl)-2-piperidinyl]pyridine has been shown to increase the levels of various neurotrophic factors, such as brain-derived neurotrophic factor (BDNF), which promote the growth and survival of neurons. 3-[1-(2-naphthylmethyl)-2-piperidinyl]pyridine has also been shown to reduce oxidative stress and inflammation, which are implicated in the pathogenesis of neurodegenerative diseases. 3-[1-(2-naphthylmethyl)-2-piperidinyl]pyridine has also been shown to enhance synaptic plasticity, which is important for learning and memory.
实验室实验的优点和局限性
The advantages of using 3-[1-(2-naphthylmethyl)-2-piperidinyl]pyridine in lab experiments are its neuroprotective and cognitive-enhancing properties, which make it a promising candidate for the development of novel therapeutics for neurodegenerative diseases. The limitations of using 3-[1-(2-naphthylmethyl)-2-piperidinyl]pyridine in lab experiments are its limited solubility in water and its potential toxicity at high doses.
未来方向
There are several future directions for the research on 3-[1-(2-naphthylmethyl)-2-piperidinyl]pyridine. One direction is to further elucidate the mechanism of action of 3-[1-(2-naphthylmethyl)-2-piperidinyl]pyridine and its interactions with various neurotransmitters and signaling pathways. Another direction is to optimize the synthesis method of 3-[1-(2-naphthylmethyl)-2-piperidinyl]pyridine to improve its yield and purity. Additionally, future research could focus on the development of novel formulations of 3-[1-(2-naphthylmethyl)-2-piperidinyl]pyridine that improve its solubility and bioavailability. Finally, clinical trials are needed to determine the safety and efficacy of 3-[1-(2-naphthylmethyl)-2-piperidinyl]pyridine in humans for the treatment of neurodegenerative diseases.
合成方法
The synthesis of 3-[1-(2-naphthylmethyl)-2-piperidinyl]pyridine involves a multi-step process that starts with the reaction of 2-naphthaldehyde with piperidine in the presence of a base to form a Schiff base intermediate. This intermediate is then reduced with sodium borohydride to produce the desired product, 3-[1-(2-naphthylmethyl)-2-piperidinyl]pyridine. The yield of 3-[1-(2-naphthylmethyl)-2-piperidinyl]pyridine can be improved by optimizing the reaction conditions, such as the reaction temperature, solvent, and reaction time.
科学研究应用
3-[1-(2-naphthylmethyl)-2-piperidinyl]pyridine has been extensively studied for its potential therapeutic properties, particularly in the field of neurodegenerative diseases. 3-[1-(2-naphthylmethyl)-2-piperidinyl]pyridine has been shown to have neuroprotective effects in various animal models of neurodegenerative diseases, such as Alzheimer's disease, Parkinson's disease, and traumatic brain injury. 3-[1-(2-naphthylmethyl)-2-piperidinyl]pyridine has also been shown to improve cognitive function and memory in animal models and human clinical trials.
属性
IUPAC Name |
3-[1-(naphthalen-2-ylmethyl)piperidin-2-yl]pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2/c1-2-7-19-14-17(10-11-18(19)6-1)16-23-13-4-3-9-21(23)20-8-5-12-22-15-20/h1-2,5-8,10-12,14-15,21H,3-4,9,13,16H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIIMUBJUAWSBRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C2=CN=CC=C2)CC3=CC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[1-(Naphthalen-2-ylmethyl)piperidin-2-yl]pyridine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-chloro-2-[(2-methyl-1-piperidinyl)carbonyl]-5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B5118708.png)
![11-(3-fluorophenyl)-3,3-dimethyl-1-oxo-N-phenyl-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carbothioamide](/img/structure/B5118718.png)

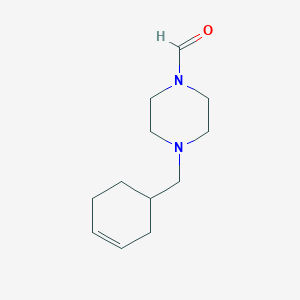
![N-allyl-2-{[3-(4-methylphenyl)propanoyl]amino}benzamide](/img/structure/B5118733.png)
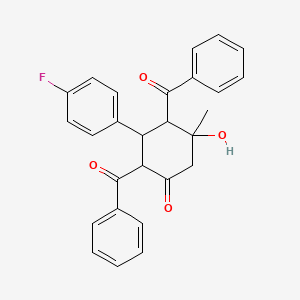
![N~1~-(3-hydroxyphenyl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5118745.png)
![methyl 4-{[4-(4-{[(2-hydroxyethyl)amino]carbonyl}phenyl)-1-phthalazinyl]amino}benzoate](/img/structure/B5118746.png)
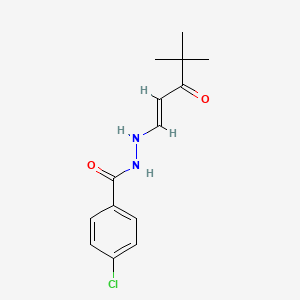
![10-(4-fluorobenzoyl)-3,3-dimethyl-11-(3-nitrophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5118762.png)

